

Application Notes and Protocols for Electrophysiological Studies of PF-05186462

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Compound of Interest

Compound Name: PF-05186462

Cat. No.: B3181772

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Introduction

PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] This ion channel is a key player in pain signaling, and its genetic link to human pain disorders has made it a significant target for the development of novel analgesics.[1] Electrophysiology, particularly the patch clamp technique, is the gold standard for characterizing the interaction of compounds like **PF-05186462** with their ion channel targets. These application notes provide detailed protocols for studying the electrophysiological properties of **PF-05186462** using whole-cell patch clamp recordings in HEK293 cells stably expressing human Nav1.7 channels.

Mechanism of Action

Voltage-gated sodium channels cycle through different conformational states: resting, open, and inactivated. **PF-05186462** is a state-dependent inhibitor, showing a higher affinity for the inactivated state of the Nav1.7 channel. This mechanism of action is crucial for designing appropriate voltage protocols to accurately determine the potency and kinetics of the compound. By stabilizing the inactivated state, **PF-05186462** reduces the number of channels available to open upon depolarization, thereby decreasing the excitability of neurons involved in pain transmission.

Quantitative Data Summary

The following table summarizes the key quantitative data for **PF-05186462** and provides a comparison with other known Nav1.7 inhibitors.

Compound	Target	IC50 (nM)	Cell Line	Reference
PF-05186462	Human Nav1.7	21	HEK293	[2]
PF-05089771	Human Nav1.7	11	-	[3]
QLS-81	Human Nav1.7	-	HEK293	[4]
sTsp1a	Human Nav1.7	10.3	-	[3]

Experimental Protocols

Cell Culture and Preparation

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (SCN9A gene).

Culture Medium:

- Dulbecco's Modified Eagle's Medium (DMEM)
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin
- Selection antibiotic (e.g., G418, puromycin) to maintain stable expression.

Protocol:

- Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
- Passage cells every 2-3 days when they reach 70-80% confluency.
- For electrophysiology experiments, plate cells onto glass coverslips at a low density 24-48 hours prior to recording to ensure individual, healthy cells are accessible.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for whole-cell voltage-clamp recordings to measure sodium currents through Nav1.7 channels.

Solutions:

Internal (Pipette) Solution	Concentration (mM)
CsF	75
CsCl	65
MgCl ₂	2.5
EGTA	5
HEPES	10
Adjust pH to 7.4 with CsOH	
External (Bath) Solution	Concentration (mM)
NaCl	140
KCl	4
MgCl ₂	1
CaCl ₂	2
D-Glucose	5
HEPES	10
Adjust pH to 7.4 with NaOH	

Recording Setup:

- Patch clamp amplifier and digitizer
- Micromanipulator

- Microscope with appropriate optics
- Perfusion system for drug application
- Borosilicate glass pipettes (resistance of 2-4 M Ω when filled with internal solution)

Protocol:

- Place a coverslip with adherent cells into the recording chamber and perfuse with external solution.
- Fabricate a patch pipette and fill it with the internal solution.
- Approach a target cell with the pipette and apply gentle positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (G Ω seal).
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting recordings.
- Compensate for series resistance (typically 60-80%).

Voltage Protocols for Characterizing PF-05186462

1. Current-Voltage (I-V) Relationship:

- Purpose: To determine the voltage-dependence of Nav1.7 channel activation.
- Protocol:
 - Holding potential: -120 mV
 - Test pulses: Step from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms.
 - Record the peak inward current at each test potential.

2. Steady-State Inactivation (Availability):

- Purpose: To assess the voltage at which half of the channels are inactivated, a key parameter for state-dependent inhibitors.
- Protocol:
 - Holding potential: -120 mV
 - Pre-pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV.
 - Test pulse: Immediately follow the pre-pulse with a test pulse to 0 mV for 20 ms to measure the fraction of available (non-inactivated) channels.
 - Plot the normalized peak current from the test pulse against the pre-pulse potential.

3. Recovery from Inactivation:

- Purpose: To measure the time it takes for channels to recover from inactivation, which can be affected by state-dependent blockers.
- Protocol:
 - Holding potential: -120 mV
 - Inactivating pulse: A depolarizing pulse to 0 mV for a duration sufficient to inactivate all channels (e.g., 1 second).
 - Recovery interval: Return to the holding potential (-120 mV) for varying durations (e.g., from 1 ms to several seconds).
 - Test pulse: A pulse to 0 mV to measure the fraction of recovered channels.

4. Dose-Response for **PF-05186462**:

- Purpose: To determine the IC₅₀ of **PF-05186462**.
- Protocol:

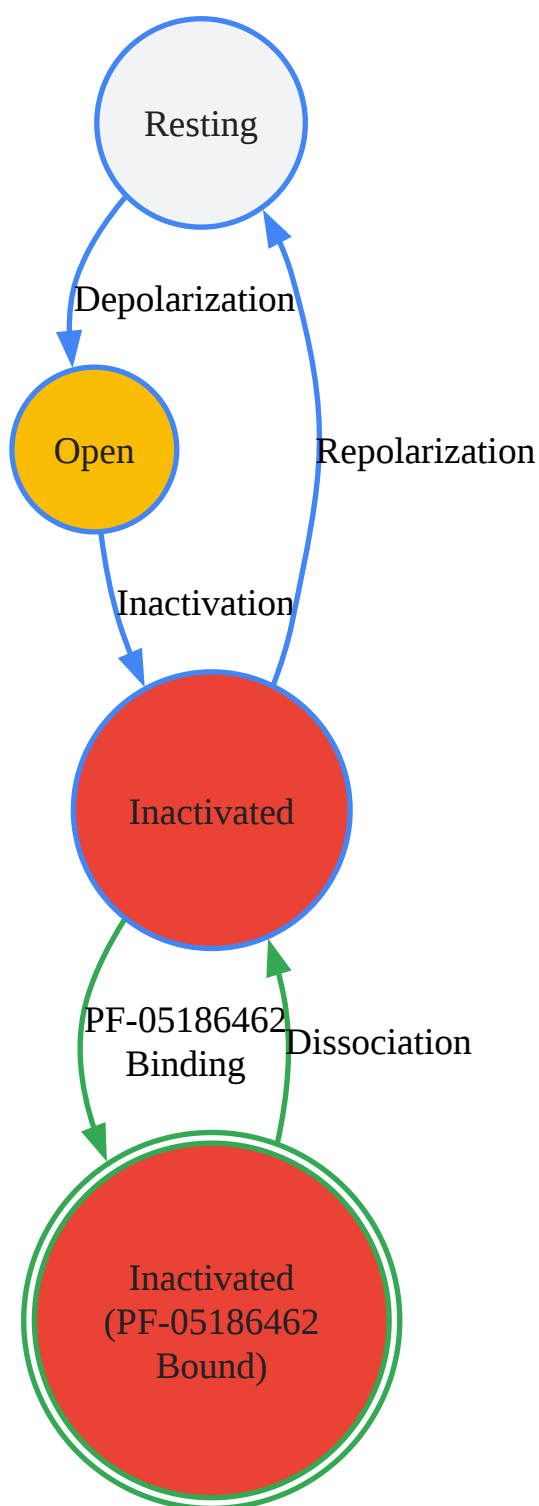
- Use a voltage protocol that elicits a consistent sodium current (e.g., a step from -120 mV to 0 mV).
- Establish a stable baseline recording in the external solution.
- Apply increasing concentrations of **PF-05186462** via the perfusion system, allowing the effect to reach steady-state at each concentration.
- Measure the peak current inhibition at each concentration and fit the data to a Hill equation to determine the IC₅₀.

Visualizations



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Caption: Experimental workflow for patch clamp analysis of **PF-05186462**.



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Caption: State-dependent mechanism of action of **PF-05186462** on Nav1.7.

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